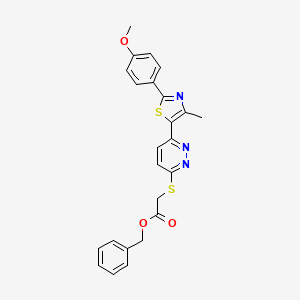

Benzyl 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate

Description

Benzyl 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate is a heterocyclic compound featuring a pyridazine-thiazole core with distinct substituents. The pyridazine ring is substituted at position 3 with a thioacetate group, while the thiazole ring contains a 4-methoxyphenyl group at position 2 and a methyl group at position 2. The benzyl ester moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound is of interest in medicinal chemistry due to the prevalence of thiazole and pyridazine motifs in bioactive molecules, particularly kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

benzyl 2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S2/c1-16-23(32-24(25-16)18-8-10-19(29-2)11-9-18)20-12-13-21(27-26-20)31-15-22(28)30-14-17-6-4-3-5-7-17/h3-13H,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHVAVMKWNCMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound Benzyl 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate is a derivative of pyridazine and thiazole. Pyridazine and thiazole derivatives have been shown to have a wide range of pharmacological activities and have been utilized in medicinal chemistry against a range of biological targets. .

Mode of Action

Pyridazine and thiazole derivatives have been shown to interact with various biological targets leading to a range of physiological effects.

Biological Activity

Benzyl 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O3S2, with a molecular weight of 463.6 g/mol. Its structure includes multiple functional groups, including a benzyl group and thiazole and pyridazine derivatives, which are known to exhibit diverse biological activities .

Target Interactions:

this compound primarily interacts with various biological targets through its thiazole and pyridazine moieties. These interactions can lead to multiple physiological effects, including:

- Antimicrobial Activity: Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, thiazole derivatives have been shown to inhibit the growth of Staphylococcus aureus and other pathogenic bacteria .

- Anticancer Effects: Research indicates that derivatives of thiazoles and pyridazines may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Neuroprotective Effects: Some studies suggest that related compounds can provide neuroprotection by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and its analogs:

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to this compound). The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, outperforming traditional antibiotics like ampicillin . -

Cytotoxicity in Cancer Cells:

In vitro assays demonstrated that the compound significantly reduced cell viability in several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the activation of apoptotic pathways mediated by mitochondrial dysfunction . -

Neuroprotective Studies:

Experimental models of neurodegeneration showed that related compounds could mitigate neuronal damage during ischemic events, highlighting their potential therapeutic application in neuroprotective strategies .

Scientific Research Applications

Biological Activities

The derivatives of pyridazine and thiazole have demonstrated a range of biological properties, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, and antiulcer activities.

- Antimicrobial Activity Compounds with structures similar to Benzyl 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate have exhibited antibacterial and antifungal properties. For example, thiazole derivatives can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria.

- Anticancer Effects Research suggests that thiazole and pyridazine derivatives may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Neuroprotective Effects Some studies indicate that related compounds can provide neuroprotection by scavenging reactive oxygen species (ROS), reducing oxidative stress in neuronal cells.

Case Studies

- Antimicrobial Efficacy Studies on thiazole derivatives similar to this compound have shown potent activity against gram-positive and gram-negative bacteria, even outperforming traditional antibiotics like ampicillin.

- Cytotoxicity in Cancer Cells In vitro assays have demonstrated that this compound significantly reduced cell viability in several cancer cell lines, suggesting its potential as an anticancer agent via the activation of apoptotic pathways mediated by mitochondrial dysfunction.

- Neuroprotective Studies Experimental models of neurodegeneration have shown that related compounds could mitigate neuronal damage during ischemic events, highlighting their potential therapeutic application in neuroprotective strategies.

Disclaimer

Comparison with Similar Compounds

Compound 132d (t-butyldimethylsilyl-2-(2-(((R)-3-(1-fluorocyclopropyl)-4-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-2-methyl-4-oxobutan-2-yl)thio)ethoxy)acetate)

- Key Features :

- Comparison :

- Unlike the target compound, 132d includes a fluorinated cyclopropyl group, which may enhance metabolic stability.

- The hydroxy-pyrrolidine moiety could improve water solubility compared to the target’s benzyl ester.

Analogs with Ester/Acetate Functional Groups

NEHTIG (Methyl 2-(2-methoxycarbonyl-6-(4-methoxyphenyl)-2H-thiopyran-3-yl)glyoxylate)

- Key Features :

- Comparison :

- The thiopyran core may confer distinct electronic properties compared to the pyridazine-thiazole system.

- The methyl ester group in NEHTIG might result in faster hydrolysis than the benzyl ester in the target compound.

FOGTAX (Benzyl biphenyl-4-yl(oxo)acetate)

- Key Features :

- The oxoacetate group could increase electrophilicity, influencing reactivity in biological systems.

Analogs with Thiazole Derivatives

KEGMIV ((4-(dimethylamino)phenyl)(oxo)acetic acid)

- Key Features: Core: Oxoacetic acid linked to a dimethylaminophenyl group. Molecular Weight: 132.582 .

- Comparison: The dimethylamino group provides strong electron-donating effects, contrasting with the 4-methoxyphenyl group in the target.

Research Implications and Gaps

- Synthetic Accessibility : Compound 132d’s quantitative yield highlights optimized synthesis routes, which could inform improvements for the target compound’s production .

- Pharmacokinetic Predictions : The benzyl ester in the target compound likely enhances blood-brain barrier penetration compared to methyl/ethyl esters in analogs like NEHTIG .

- Unresolved Questions : Direct biological data (e.g., IC50, solubility) are absent in available evidence. Future studies should evaluate the impact of thiazole-pyridazine hybridization on target binding and selectivity.

Q & A

Basic Research Question

- NMR spectroscopy : Use / NMR in DMSO- to identify key groups (e.g., thioacetate protons at δ 3.5–4.0 ppm, pyridazine aromatic signals) .

- HRMS : Confirm molecular weight with <2 ppm error to distinguish from isomers (e.g., reports HRMS data for similar thiazole derivatives) .

- TLC monitoring : Track reaction progress using silica gel plates with iodine visualization to detect residual starting materials .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

Contradictions (e.g., unexpected splitting in NMR or missing HRMS peaks) often arise from:

- Tautomerism : Thiazole-thione tautomers may cause split signals; use variable-temperature NMR to identify dynamic equilibria .

- Isomeric byproducts : Compare experimental HRMS with computational predictions (e.g., DFT calculations) to rule out regioisomers .

- Impurity interference : Repurify via preparative HPLC if recrystallization fails to resolve discrepancies .

What reaction mechanisms underpin the formation of the thiazole-pyridazine core?

Advanced Research Question

Key mechanistic steps for analogous compounds include:

- Thiourea cyclization : Acid-catalyzed cyclization of 1-(4-substituted-phenyl)-3-arylthioureas forms thiazole rings via intramolecular nucleophilic attack (e.g., HCl/formaldehyde in ) .

- Thioacetate coupling : Nucleophilic substitution at the pyridazine C-3 position by thiolate ions under basic conditions (e.g., KCO/acetonitrile) .

How can researchers design experiments to explore structure-activity relationships (SAR) for biological activity?

Advanced Research Question

- Functional group variation : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to assess impact on bioactivity .

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry .

- Molecular docking : Compare binding poses of derivatives with parent compound using software like AutoDock (e.g., ’s docking study on benzimidazole-thiazole hybrids) .

What strategies mitigate low yields during scale-up synthesis?

Advanced Research Question

- Solvent optimization : Replace DMF with acetonitrile for easier removal at larger scales .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in heterogeneous systems .

- Process monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust parameters in real time .

How can researchers address inconsistencies in biological assay results across derivatives?

Advanced Research Question

- Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize batch-to-batch variability .

- Solubility adjustment : Employ co-solvents (e.g., DMSO/PEG) to ensure uniform compound dissolution .

- Statistical analysis : Apply ANOVA to distinguish significant SAR trends from experimental noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.